molecular formula C18H17FN2O2 B5529781 N-{4-[acetyl(methyl)amino]phenyl}-3-(4-fluorophenyl)acrylamide

N-{4-[acetyl(methyl)amino]phenyl}-3-(4-fluorophenyl)acrylamide

Cat. No. B5529781
M. Wt: 312.3 g/mol
InChI Key: GWWZNLLAUCDKJN-LFYBBSHMSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-{4-[acetyl(methyl)amino]phenyl}-3-(4-fluorophenyl)acrylamide involves complex reactions including Claisen-Schmidt condensation and reactions with acetyl chloride, demonstrating the intricacies of creating such molecules. For example, the preparation of 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide compounds involves reaction with acetyl chloride followed by Claisen-Schmidt Condensation reaction with different aromatic aldehydes, highlighting the synthetic flexibility and complexity of acrylamide derivatives (Patel & Panchal, 2012).

Molecular Structure Analysis

The molecular structure of related acrylamide compounds can be elucidated using various spectroscopic methods such as IR, H-NMR, and C-NMR, which confirm the structure of newly synthesized compounds. This detailed structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Patel & Panchal, 2012).

Chemical Reactions and Properties

Acrylamides undergo a range of chemical reactions, including copper-catalyzed radical aminoarylation, which demonstrates their reactivity and potential for further functionalization. This type of reaction is indicative of acrylamides' versatile chemical properties and their potential use in synthetic organic chemistry (Xia et al., 2016).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility in organic solvents and melting points, are influenced by their molecular structure. These properties are critical for their application in different scientific and industrial fields, impacting how these compounds can be processed and used (Das et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, are pivotal for determining the applicability of acrylamide derivatives in chemical synthesis, material science, and potentially biomedical applications. Studies show that acrylamides can be involved in radical-promoted aminocyclization, highlighting their reactivity and potential utility in complex chemical syntheses (Xia et al., 2016).

properties

IUPAC Name

(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-13(22)21(2)17-10-8-16(9-11-17)20-18(23)12-5-14-3-6-15(19)7-4-14/h3-12H,1-2H3,(H,20,23)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWZNLLAUCDKJN-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(4-fluorophenyl)prop-2-enamide

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